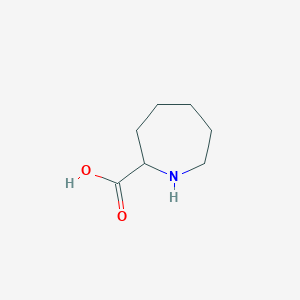

Acide azepane-2-carboxylique

Vue d'ensemble

Description

Azepane-2-carboxylic acid, also known as azepane-2-carboxylate, is a functional group composed of a six-membered ring with two carboxylic acid groups. It is an important reagent in organic synthesis, used for the preparation of various compounds, such as amides, esters, and amines. Azepane-2-carboxylic acid is also used in the pharmaceutical industry as an intermediate in the synthesis of various drugs.

Applications De Recherche Scientifique

Synthèse de dérivés d'azépane N-aryle non fusionnés

L'acide azepane-2-carboxylique joue un rôle crucial dans la synthèse de dérivés d'azépane N-aryle non fusionnés . Ces réactions, catalysées par Pd/LA, se déroulent facilement dans des conditions extrêmement douces avec une large portée réactionnelle et le CO2 comme sous-produit . Les produits résultants peuvent être facilement convertis en une gamme d'azépanes fortement fonctionnalisées .

Synthèse formelle d'un dérivé de la prohéptazine

La valeur synthétique de l'this compound est encore prouvée dans la synthèse formelle d'un dérivé de la prohéptazine pertinent sur le plan pharmaceutique . La prohéptazine est un analgésique opioïde et elle produit des effets similaires à ceux d'autres opioïdes, notamment l'analgésie, la sédation et les nausées .

Calculs DFT et informations sur la voie réactionnelle

L'this compound est utilisé dans les calculs DFT pour révéler les détails de la voie réactionnelle et l'origine de ce processus d'annulation [5 + 2] exclusif inhabituel plutôt que le processus empirique [3 + 2] .

Préparation d'azépine-2-carboxylates substitués par le trifluorométhyle

L'this compound est utilisé dans la préparation sélective d'azépine-2-carboxylates substitués par le trifluorométhyle . Ceci est réalisé via une réaction d'amination/cyclisation en tandem catalysée par Cu (I) d'allénynes fonctionnalisés avec des amines primaires et secondaires .

Synthèse d'analogues du phosphore

L'this compound est également utilisé dans la synthèse d'analogues du phosphore d'azépine-2-carboxylates substitués par le trifluorométhyle . Ceci est réalisé via la même réaction d'amination/cyclisation en tandem catalysée par Cu (I) .

Disponibilité commerciale et applications de recherche

L'this compound est disponible dans le commerce et est fourni aux chercheurs en découverte précoce dans le cadre d'une collection de produits chimiques uniques . Cela permet aux chercheurs d'explorer un large éventail d'applications et de synthèses potentielles .

Mécanisme D'action

- These nucleophiles participate in ring-opening reactions, leading to the formation of various biologically active molecules .

- Additionally, protic or Lewis acids can activate the azepane ring, leading to the formation of aziridinium ions that readily react with nucleophiles .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

Orientations Futures

The catalytic reduction of carboxylic acid derivatives, including Azepane-2-carboxylic acid, has witnessed rapid development in recent years . This research is particularly relevant in the context of upgrading bio-based feedstocks . Future research will likely continue to explore and refine these processes.

Analyse Biochimique

Biochemical Properties

Azepane-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with glutamine synthetase, an enzyme that catalyzes the conversion of glutamate to glutamine. This interaction involves the activation of the carboxylate group of Azepane-2-carboxylic acid, facilitating its conversion to an acyl phosphate intermediate, which is then converted to an amide . Additionally, Azepane-2-carboxylic acid can form complexes with metal ions, influencing its reactivity and stability in biochemical environments .

Cellular Effects

Azepane-2-carboxylic acid has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis . Furthermore, Azepane-2-carboxylic acid can impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of Azepane-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, Azepane-2-carboxylic acid can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it can inhibit the activity of certain proteases by forming stable complexes with their active sites . Additionally, Azepane-2-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azepane-2-carboxylic acid can change over time. The stability and degradation of Azepane-2-carboxylic acid are critical factors that influence its long-term effects on cellular function. Studies have shown that Azepane-2-carboxylic acid is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to Azepane-2-carboxylic acid in in vitro or in vivo studies has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of Azepane-2-carboxylic acid vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote beneficial effects, such as improved metabolic activity and reduced oxidative stress . At high doses, Azepane-2-carboxylic acid can exhibit toxic or adverse effects, including cellular toxicity, inflammation, and organ damage . Threshold effects have been observed, where the compound’s impact on cellular functions changes significantly beyond a certain dosage level .

Metabolic Pathways

Azepane-2-carboxylic acid is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle and amino acid metabolism. It interacts with enzymes such as glutamine synthetase and asparagine synthetase, influencing the synthesis and degradation of amino acids . Additionally, Azepane-2-carboxylic acid can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of Azepane-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by amino acid transporters, facilitating its uptake and distribution within cells . Once inside the cell, Azepane-2-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

Azepane-2-carboxylic acid exhibits specific subcellular localization patterns, which can affect its activity and function. It is known to localize in the cytoplasm and mitochondria, where it interacts with various enzymes and regulatory proteins . The subcellular localization of Azepane-2-carboxylic acid is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . This localization is crucial for its role in cellular metabolism and signaling pathways.

Propriétés

IUPAC Name |

azepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)6-4-2-1-3-5-8-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFURXRZISKMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292887 | |

| Record name | Azepane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5227-53-2 | |

| Record name | Azepan-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5227-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 86359 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005227532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5227-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azepane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Azepane-2-carboxylic acid interesting for peptide research?

A1: Azepane-2-carboxylic acid is a seven-membered cyclic amino acid. Introducing cyclic amino acids into peptides is a valuable strategy for enhancing structural rigidity. [] This increased rigidity can lead to improved stability, binding affinity, and resistance to enzymatic degradation in peptides designed for therapeutic or research purposes.

Q2: What is the most common synthetic approach to obtain Azepane-2-carboxylic acid?

A2: The synthesis of Azepane-2-carboxylic acid often starts with cycloheptanone. One method utilizes microwave irradiation to facilitate the formation of the Azepane-2-carboxylic acid dimer. Subsequent hydrolysis with a strong acid then yields the desired Azepane-2-carboxylic acid. []

Q3: Are there enantioselective syntheses for this cyclic amino acid?

A3: Yes, researchers have developed asymmetric syntheses for enantiopure 7-substituted Azepane-2-carboxylic acids. One such approach utilizes (S)-tribenzyl glutamic acid γ-aldehyde as a starting material. This aldehyde undergoes a Horner–Wadsworth–Emmons reaction, followed by a palladium-catalyzed double-bond hydrogenation and hydrogenolysis, ultimately leading to the desired enantiopure Azepane-2-carboxylic acid derivatives. [, ]

Q4: What is the significance of the 7-position in Azepane-2-carboxylic acid derivatives?

A4: The 7-position in Azepane-2-carboxylic acid offers a site for introducing various substituents. These modifications at the 7-position can significantly impact the conformational preferences of the cyclic amino acid. [, ] Controlling the conformation can be crucial for dictating how the Azepane-2-carboxylic acid interacts with other molecules, particularly in the context of peptide design.

Q5: What analytical techniques are commonly used in the synthesis and characterization of Azepane-2-carboxylic acid and its derivatives?

A5: While the provided abstracts do not specify the analytical techniques, it is standard practice in organic synthesis to utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation. Furthermore, techniques like chiral High-Performance Liquid Chromatography (HPLC) are crucial for determining the enantiomeric purity of synthesized compounds, especially in the context of asymmetric synthesis. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B1266810.png)

![1,2,4-Triazolo[3,4-b]benzothiazole](/img/structure/B1266817.png)